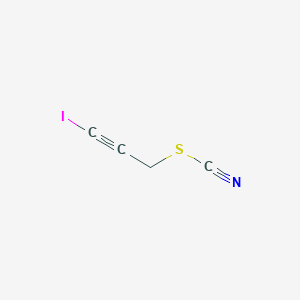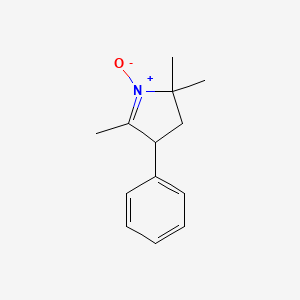
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a chemical compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its unique structural features, including three methyl groups and a phenyl group attached to the pyrrole ring.
Méthodes De Préparation
The synthesis of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically requires the condensation of ethylamine and acetoacetanilide, followed by cyclization under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole involves interactions with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2,5-Trimethyl-1-oxo-4-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole include other pyrrole derivatives such as:
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 2,4,5-Trimethoxyphenethylamine These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of methyl and phenyl groups, contributing to its distinct chemical behavior and potential applications.
Propriétés
Numéro CAS |
116509-22-9 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2,2,5-trimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium |
InChI |
InChI=1S/C13H17NO/c1-10-12(9-13(2,3)14(10)15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3 |
Clé InChI |
MPKGSYXEYGJNDS-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(CC1C2=CC=CC=C2)(C)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


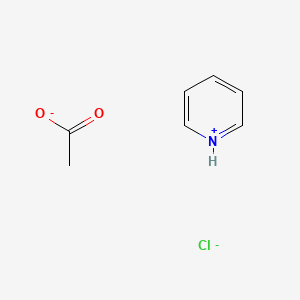
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
![{2,2-Bis[chloro(2,4,6-trimethylphenyl)boranyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14301170.png)


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
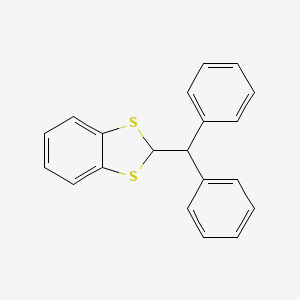
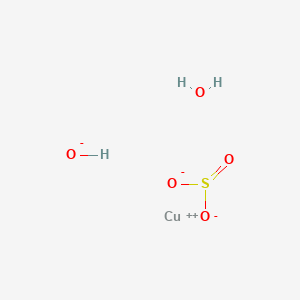
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
